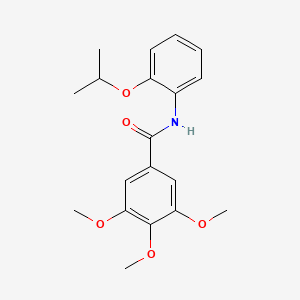

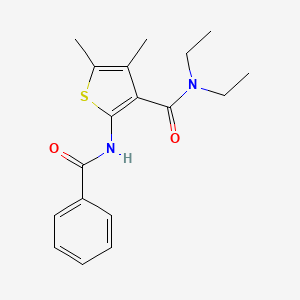

N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide derivatives involves complex chemical processes. A study on derivatives of this compound describes the synthesis of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, showcasing the involvement of N,N-dialkylaminoethoxy/propoxy moiety as potential memory enhancers. These compounds, including compound 10a, demonstrated significant activity in biological evaluations, highlighting their synthesis as a key step in exploring their potential applications (Piplani et al., 2018).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions and behavior of chemical compounds. The molecular structure of N-(3-hydroxyphenyl)-4-methoxybenzamide was determined through X-ray diffraction and DFT calculations, providing insights into its geometrical configuration and the influence of intermolecular interactions on its geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide derivatives can be complex, involving multiple steps and specific conditions. The synthesis of a photoaffinity analog of an influenza fusion inhibitor showcases the detailed chemical reactions required to achieve the final compound, emphasizing the meticulous nature of chemical synthesis in this context (Dischino et al., 1999).

Physical Properties Analysis

The physical properties of a compound are essential for its characterization and potential applications. The study of unusual C–H···π interactions in the structure of related compounds, such as 3,4,5-trimethoxy-N-p-tolylbenzamide, highlights the importance of physical analyses in understanding the packing and stability of molecular structures (Saeed & Simpson, 2012).

Chemical Properties Analysis

Investigating the chemical properties of N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide includes examining its reactivity, stability, and interactions with other substances. Research on benzamide derivatives, such as the synthesis and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide, contributes to our understanding of these chemical properties and their implications for further applications (Jin et al., 2006).

Scientific Research Applications

Biosensor Development

A study by Karimi-Maleh et al. (2014) focused on the creation of a highly sensitive biosensor using a novel modified electrode. This biosensor is designed for the electrocatalytic determination of glutathione in the presence of piroxicam, showcasing the potential of N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide derivatives in enhancing the sensitivity and specificity of biosensing devices (Karimi-Maleh et al., 2014).

Memory Enhancement

Piplani et al. (2018) synthesized and evaluated a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers. These compounds showed promising acetylcholinesterase-inhibiting activity, which is crucial for improving memory and cognitive functions, especially in neurodegenerative diseases like Alzheimer's (Piplani et al., 2018).

Antidiabetic Effects

Research by Jung et al. (2017) demonstrated the antidiabetic potential of certain derivatives through PPARα/γ dual activation. This study underscores the utility of N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide derivatives in modulating lipid and glucose metabolism, offering a novel approach to managing type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Anticancer Activities

Szekeres et al. (2004) explored the biochemical and antitumor activities of trimidox, a derivative, highlighting its potent inhibition of ribonucleotide reductase. This mechanism is pivotal for cancer therapy as it impacts DNA synthesis in rapidly dividing tumor cells, offering a promising avenue for chemotherapy (Szekeres et al., 2004).

properties

IUPAC Name |

3,4,5-trimethoxy-N-(2-propan-2-yloxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5/c1-12(2)25-15-9-7-6-8-14(15)20-19(21)13-10-16(22-3)18(24-5)17(11-13)23-4/h6-12H,1-5H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLLDVPBVWIAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-[2-(propan-2-yloxy)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)

![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)

![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)

![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)